2-[(2S)-Pyrrolidin-2-YL]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]pyrimidine |
InChI |
InChI=1S/C8H11N3/c1-3-7(9-4-1)8-10-5-2-6-11-8/h2,5-7,9H,1,3-4H2/t7-/m0/s1 |
InChI Key |
ZSWGTTPYUUGGDI-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=NC=CC=N2 |
Canonical SMILES |
C1CC(NC1)C2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 2s Pyrrolidin 2 Yl Pyrimidine and Its Chiral Derivatives
Foundational Synthetic Routes to the Pyrrolidine (B122466) Core and Pyrimidine (B1678525) Heterocycle
The initial phase in the synthesis of the target molecule is the independent construction of the pyrrolidine and pyrimidine ring systems. These foundational routes are critical as they establish the core structures that will be later combined.
Construction of Substituted Pyrrolidine Rings
The synthesis of chiral pyrrolidine rings, the saturated five-membered nitrogen-containing heterocycles, can be achieved through various methods. One notable approach is the ring-closing enyne metathesis (RCEM) reaction. acs.orgorganic-chemistry.org This method has been demonstrated to be efficient for preparing a series of new pyrrolidine derivatives. acs.orgorganic-chemistry.org The reaction proceeds from enyne substrates that contain a basic or nucleophilic nitrogen atom, under mild conditions and notably, without the need for ethylene (B1197577) gas. acs.orgacs.org
The RCEM reaction often utilizes ruthenium catalysts, such as the first- and second-generation Grubbs catalysts, which are known for their stability and functional group tolerance. organic-chemistry.org The synthesis of the enyne precursors typically starts from commercially available chiral amino acids. acs.org The reaction conditions can be optimized, and it has been found that a Lewis acid like Ti(OiPr)4 is not always necessary. organic-chemistry.org While the second-generation Grubbs catalyst often leads to shorter reaction times, the first-generation catalyst is also effective. organic-chemistry.org This methodology's scope is broad, accommodating various substituents, although steric hindrance or strong electron-donating groups can impact yields. organic-chemistry.org
Another strategy for synthesizing chiral pyrrolidines starts from 2,3-O-iso-propylidene-D-erythronolactol. nih.gov This approach has been utilized to create new chiral pyrrolidines through different synthetic routes, including the use of vinyl sulfones as intermediates. nih.gov
Formation of Pyrimidine Scaffolds
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a common scaffold in numerous compounds. chemicalbook.com Its synthesis is typically achieved through cyclization reactions. A primary and widely used method involves the condensation of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidines. wikipedia.org The choice of the N-C-N component determines the substitution at the 2-position of the pyrimidine ring. For instance, reacting a β-dicarbonyl compound with an amidine yields a 2-substituted pyrimidine. wikipedia.org
The Biginelli reaction is another classic and efficient multicomponent reaction for pyrimidine synthesis. chemicalbook.comwikipedia.org This one-pot condensation involves an aldehyde, a β-ketoester, and urea. Many other methods also rely on the condensation of carbonyl compounds with diamines. For example, 2-thio-6-methyluracil can be synthesized from thiourea (B124793) and ethyl acetoacetate. chemicalbook.comwikipedia.org
Modern approaches have expanded the toolbox for pyrimidine synthesis. For example, a novel method involves the reaction of N-vinyl or N-aryl amides with carbonitriles under electrophilic activation. wikipedia.org Furthermore, various catalytic systems have been developed to improve efficiency and substrate scope. mdpi.com
Coupling Strategies for Pyrrolidinyl-Pyrimidine Assembly
Once the individual pyrrolidine and pyrimidine moieties are synthesized, the next critical step is their coupling to form the final 2-[(2S)-pyrrolidin-2-yl]pyrimidine structure. This is typically achieved through the formation of a carbon-carbon or carbon-nitrogen bond between the two heterocyclic rings.
Direct C-C and C-N Bond Formation Approaches
Direct bond formation strategies are fundamental in coupling the pyrrolidine and pyrimidine rings. These methods often involve the reaction of a nucleophilic partner with an electrophilic one. For instance, an amino-substituted pyrrolidine can react with a halogenated pyrimidine in a nucleophilic aromatic substitution reaction. The synthesis of 2-aminopyrimidines can be achieved by reacting a suitable pyrimidine precursor with an amine, although this can sometimes require a large excess of the nucleophile, especially with arylamines. nih.gov
The mechanism of amination can vary. For example, the replacement of a hydrogen atom at the 2-position of the pyrimidine ring can occur through an addition of the nucleophile, ring opening, and subsequent ring closure (ANRORC) mechanism. nih.gov
Palladium-Catalyzed Coupling Reactions in Pyrrolidinyl-Pyrimidine Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds and have been applied to the synthesis of pyrrolidinyl-pyrimidine derivatives. researchgate.net Reactions such as the Suzuki, Stille, and Sonogashira couplings are instrumental in this context. researchgate.net
For example, the Suzuki cross-coupling reaction, which involves the coupling of an organoboron compound with an organohalide, has been used to synthesize various pyrimidine derivatives. nih.gov This reaction is catalyzed by a palladium complex, such as Pd(PPh3)4. nih.gov Similarly, the Stille reaction couples an organotin compound with an organohalide. researchgate.net
These palladium-catalyzed methods offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis. The regioselectivity of these reactions can often be controlled by adjusting the reaction conditions and the protecting groups on the heterocyclic rings. researchgate.net For instance, in the Suzuki coupling of 2,4-dichloropyrrolo[2,3-d]pyrimidine, selective reaction at the 4-position can be achieved by controlling the temperature and stoichiometry of the boronic acid. researchgate.net
Table 1: Examples of Palladium-Catalyzed Coupling Reactions in Heterocyclic Synthesis
| Coupling Reaction | Reactants | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid, Halogenated pyrimidine | Pd(PPh3)4 | Aryl-substituted pyrimidine | nih.gov |
| Stille Coupling | Organotin compound, Halogenated pyrrolo[2,3-d]pyrimidine | PdCl(PPh) | Substituted pyrrolo[2,3-d]pyrimidine | researchgate.net |
| Sonogashira Coupling | Terminal alkyne, Halogenated pyrrolo[2,3-d]pyrimidine | Pd catalyst | Alkynyl-substituted pyrrolo[2,3-d]pyrimidine | researchgate.net |
| Oxidative Carboamination | Allyl tosylamide, Alkene | Palladium(II) | Substituted pyrrolidine | nih.govresearchgate.net |
Multicomponent Reaction Approaches to Fused Pyrimidine Systems
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. capes.gov.br This approach is particularly valuable for creating diverse heterocyclic scaffolds, including those containing a pyrimidine ring. capes.gov.br
The Biginelli reaction is a classic example of an MCR used for pyrimidine synthesis. chemicalbook.comwikipedia.org More complex fused pyrimidine systems can also be accessed through MCRs. For instance, pyrido[2,3-d]pyrimidines have been synthesized via MCRs, which can involve a sequence of reactions such as Knoevenagel condensation, Michael addition, and cyclization. nih.gov The synthesis of pyranopyrimidines often involves the multicomponent reaction of barbituric acid, malononitrile, and an aryl aldehyde. rsc.org
These reactions can be catalyzed by various agents, including Lewis acids, bases, and even green catalysts like β-cyclodextrin in an aqueous medium. mdpi.comresearchgate.net The efficiency and atom economy of MCRs make them an attractive strategy for the synthesis of complex molecules like fused pyrimidine systems. capes.gov.br
Stereoselective Synthesis of this compound Scaffolds
The construction of the this compound core with precise control over its stereochemistry is paramount for its application in various fields of chemical research. Synthetic chemists employ several key strategies to ensure the correct three-dimensional arrangement of the molecule, primarily focusing on the chiral integrity of the pyrrolidine ring.
Chiral Pool Approaches Utilizing (S)-Proline and (2S,4R)-Hydroxyproline Derivatives
A prevalent and efficient strategy for the synthesis of enantiomerically pure pyrrolidine-containing compounds is the utilization of the chiral pool. This approach leverages naturally occurring, inexpensive chiral molecules as starting materials. For the synthesis of the this compound scaffold, (S)-proline and its derivative, (2S,4R)-hydroxyproline, are the most common precursors. nih.gov
These starting materials provide a pre-existing, stereochemically defined pyrrolidine ring. The synthesis then involves the chemical modification of the carboxyl group of proline or the functional groups of hydroxyproline (B1673980) to build the pyrimidine ring onto the chiral scaffold. For instance, (S)-prolinol, which is readily obtained by the reduction of (S)-proline, serves as a key building block. nih.gov The synthesis of the drug Avanafil, for example, utilizes (S)-prolinol in a condensation reaction. nih.gov Similarly, the synthesis of Elbasvir, a treatment for Hepatitis C, employs a derivative of (S)-prolinol which is oxidized and then condensed to form an imidazole (B134444) ring, a process that highlights how these chiral precursors are adapted for complex heterocycle synthesis. nih.gov
Asymmetric Induction in Pyrrolidine Ring Formation
When suitable chiral pool precursors are unavailable or when alternative synthetic routes are desired, asymmetric induction becomes the strategy of choice. This involves creating the chiral pyrrolidine ring from achiral or prochiral starting materials using a chiral catalyst or auxiliary to control the stereochemical outcome.
One powerful method is the enantioselective intramolecular aza-Michael cyclization. In a strategy termed "clip-cycle" synthesis, Cbz-protected bis-homoallylic amines can be cyclized using a chiral phosphoric acid as a catalyst. This reaction proceeds through an aza-Michael addition onto an activated alkene, forming the pyrrolidine ring with high enantioselectivity. nih.gov The stereochemistry of the reaction is determined during this rate-limiting cyclization step. nih.gov Another approach involves 1,3-dipolar cycloaddition reactions, where, for example, an azomethine ylide reacts with an alkene under acidic conditions to generate the pyrrolidine ring. nih.gov The stereochemical course of such reactions can be influenced by the choice of catalyst and reaction conditions. Furthermore, radical reactions at the 2-position of pyrrolidines can be controlled by using chiral auxiliaries attached to the pyrrolidine nitrogen to induce asymmetry. rsc.org
Control of Stereogenic Centers During Pyrimidine Annulation
The final step in forming the core scaffold is the annulation, or ring-forming reaction, that creates the pyrimidine moiety onto the chiral pyrrolidine precursor. Maintaining the integrity of the existing stereocenter at the 2-position of the pyrrolidine ring is critical during this process. The conditions for pyrimidine synthesis, which often involve condensations with reagents like 1,3-dicarbonyl compounds, guanidines, or amidines, must be chosen carefully to avoid epimerization of the adjacent chiral center.
For instance, the reaction of a chiral amidine derived from (S)-proline with a β-dicarbonyl compound is a common route to pyrimidones. The stereochemical integrity of the pyrrolidine's α-carbon is generally preserved under these conditions. Advanced strategies can also involve intramolecular cycloadditions where a precursor containing both the pyrrolidine and a latent pyrimidine fragment is cyclized, offering a high degree of stereochemical control. nih.gov A deconstruction-reconstruction strategy has also been reported for the diversification of pyrimidines, where the ring is opened by a nucleophile like pyrrolidine and then re-formed into a pyridine (B92270), demonstrating a high level of control over the heterocyclic core. researchgate.net
Derivatization and Functionalization Strategies of the this compound Core
Once the core scaffold is synthesized, its properties can be finely tuned through derivatization and functionalization. These modifications can be directed at either the pyrimidine ring or the pyrrolidine moiety.
Substitution Patterns on the Pyrimidine Ring
The pyrimidine ring of the scaffold is amenable to a wide range of substitution reactions, allowing for the introduction of diverse functional groups that can modulate the molecule's electronic and steric properties.
Direct C-H functionalization has emerged as a powerful tool for modifying pyrimidine rings without the need for pre-installed leaving groups. colab.ws This can include arylation, alkylation, and other coupling reactions at various positions. More classical methods involve the reaction of chloropyrimidines with nucleophiles. For example, 2-chloropyrimidine (B141910) can react with potassium pyrrole (B145914) or pyrrolidine itself to form 2-substituted pyrimidines. colab.ws
Modifications at the C-5 position of the pyrimidine ring are of significant interest, with numerous methods available for introducing substituents such as halogens or carbon-based groups via cross-coupling reactions. researchgate.net The introduction of an amino group at the C-2 position is also a common strategy, leading to 2-aminopyrimidine (B69317) derivatives which can serve as a handle for further functionalization. nih.govnih.gov The table below summarizes various substitution patterns.
| Position on Pyrimidine Ring | Type of Substitution | Example Reagents/Conditions |
| C-2 | Amination | Reaction of 2-chloropyrimidine with amines. nih.gov |
| C-4 | Arylation | Suzuki or Stille coupling with arylboronic acids or arylstannanes. |
| C-5 | Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS). researchgate.net |
| C-5 | Alkynylation | Sonogashira coupling with terminal alkynes. |
| C-6 | C-H Activation | Palladium-catalyzed direct arylation. colab.ws |
Modifications of the Pyrrolidine Nitrogen and Carbon Positions
The pyrrolidine ring itself offers multiple sites for modification. The nitrogen atom, being a secondary amine, is nucleophilic and represents a primary site for substitution. nih.gov
The pyrrolidine nitrogen can be readily acylated, alkylated, or arylated to introduce a wide variety of substituents. This is a common strategy in drug discovery, with a high percentage of approved drugs containing a substituted pyrrolidine nitrogen. nih.gov For instance, the nitrogen can be functionalized by introducing different aromatic rings via reactions with appropriate electrophiles. nih.gov
Substituents can also be introduced at the carbon atoms of the pyrrolidine ring. While modifications at the C-2 position are integral to the core structure's synthesis, the C-3, C-4, and C-5 positions can also be functionalized. Substituents at the C-4 position, often originating from hydroxyproline, can influence the puckering of the five-membered ring. nih.gov The table below details common modifications.
| Position on Pyrrolidine Ring | Type of Modification | Purpose/Effect |
| N-1 (Nitrogen) | Acylation, Alkylation, Arylation | Introduction of diverse functional groups to modulate biological activity and physicochemical properties. nih.gov |
| C-3 | Introduction of substituents (e.g., fluoro, phenyl) | Can provide enhanced biological potency. nih.gov |
| C-4 | Introduction of substituents (e.g., hydroxyl, heteroaromatics) | Influences ring pucker and can be critical for biological activity. nih.gov |
Parallel Synthesis and Library Generation Approaches
The generation of compound libraries through parallel synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid exploration of structure-activity relationships (SAR). For derivatives of the this compound core, solution-phase parallel synthesis has been effectively employed to create focused libraries.
A notable example involves the generation of a library of 24 novel 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. researchgate.netmdpi.com This approach highlights a multi-step sequence culminating in a parallel amidation step. The key intermediates, 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, were synthesized and then subjected to parallel amidation with a diverse set of 12 aliphatic amines. researchgate.netmdpi.com
The success of this strategy demonstrates the feasibility of applying parallel synthesis techniques to complex heterocyclic systems, providing a robust platform for the generation of novel pyrimidine derivatives.
Table 1: Exemplary Library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides via Parallel Synthesis mdpi.com
| Compound ID | R1 | Amine Used | Molecular Formula |
| 10a | Me | Benzylamine | C23H22N4O2 |
| 10b | Me | 2-Phenylethylamine | C24H24N4O2 |
| 10c | Me | 3-Phenylpropylamine | C25H26N4O2 |
| 10d | Me | (4-Fluorophenyl)methanamine | C23H21FN4O2 |
| 10e | Ph | Benzylamine | C28H24N4O2 |
| 10f | Ph | 2-Phenylethylamine | C29H26N4O2 |
| 10g | Ph | 3-Phenylpropylamine | C30H28N4O2 |
| 10h | Ph | (4-Fluorophenyl)methanamine | C28H23FN4O2 |
N-Acylation and Sulfonylation Techniques
Modification of the pyrrolidine nitrogen atom through acylation and sulfonylation introduces a wide range of functional groups that can significantly influence the pharmacological properties of the parent molecule. These transformations are fundamental in optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates.
N-Acylation:
The N-acylation of the pyrrolidine ring in this compound can be readily achieved using standard organic synthesis protocols. A general and effective method involves the reaction of the pyrrolidine nitrogen with an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base.
For instance, a practical route for the N-acylation of a pyrrolidine-2-carbonitrile, a closely related analogue, has been demonstrated. This synthesis involves the reaction of the pyrrolidine derivative with chloroacetyl chloride. The reaction proceeds efficiently to yield the corresponding N-acylated product. This method is broadly applicable for introducing a variety of acyl groups onto the pyrrolidine nitrogen.
The choice of solvent and base is crucial for the success of the N-acylation reaction. Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly employed. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction.
N-Sulfonylation:
N-sulfonylation introduces a sulfonamide moiety, which can act as a hydrogen bond donor and acceptor, thereby influencing the binding of the molecule to its biological target. The synthesis of N-sulfonylated derivatives of pyrimidine-containing scaffolds has been reported in the literature.
In the synthesis of a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives, a key step involves the formation of a sulfonamide linkage. While this example pertains to an amino-pyrimidine, the underlying principle of sulfonamide bond formation is transferable. Generally, the pyrrolidine nitrogen of this compound can be reacted with a sulfonyl chloride (R-SO2Cl) in the presence of a suitable base, such as pyridine or triethylamine, in an aprotic solvent.
The reaction conditions for N-sulfonylation are typically mild, and the desired N-sulfonylated products can be obtained in good yields. The diversity of commercially available sulfonyl chlorides allows for the introduction of a wide array of substituents, facilitating the exploration of SAR.
Table 2: Reagents for N-Acylation and N-Sulfonylation of Pyrrolidine Moieties
| Transformation | Reagent Class | Specific Example | Base |
| N-Acylation | Acid Chloride | Chloroacetyl chloride | Triethylamine |
| N-Acylation | Anhydride | Acetic anhydride | Pyridine |
| N-Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl chloride | Pyridine |
| N-Sulfonylation | Sulfonyl Chloride | Methanesulfonyl chloride | DIPEA |
Chemical Reactivity and Mechanistic Studies of 2 2s Pyrrolidin 2 Yl Pyrimidine Analogs
Investigation of Reaction Pathways and Intermediate Formation
The chemical transformations of 2-[(2S)-pyrrolidin-2-yl]pyrimidine analogs are often initiated at the nucleophilic centers of the molecule: the secondary amine of the pyrrolidine (B122466) ring and the nitrogen atoms of the pyrimidine (B1678525) ring. The specific reaction pathway and the intermediates formed are highly dependent on the nature of the reactants and the reaction conditions.
One common reaction pathway involves the N-alkylation or N-acylation of the pyrrolidine nitrogen. For instance, in the synthesis of Varenicline, a drug with a similar structural core, a key intermediate is formed through the reaction of a diamine with glyoxal, leading to the formation of a pyrazine (B50134) ring fused to a bridged bicyclic system. chemicalbook.com This highlights a pathway where the pyrrolidine moiety is constructed first, followed by the formation of the aromatic heterocyclic system.
Another significant pathway involves the reaction of a pre-functionalized pyrrolidine with a pyrimidine derivative. For example, the synthesis of 2-aminopyrrolo[2,3-d]pyrimidines, a class of Aurora-A kinase inhibitors, involves the construction of the fused pyrrolopyrimidine scaffold. nih.gov While not a direct analog, this illustrates a common strategy where a pyrrole (B145914) ring is fused to a pyrimidine, a reaction that can be mechanistically related to transformations involving 2-pyrrolidinylpyrimidines.
The formation of stable hemiaminals has been observed in reactions between 2-aminopyrimidine (B69317) and nitrobenzaldehyde derivatives. nih.govnih.govresearchgate.net These hemiaminals are stabilized by the electron-withdrawing nature of the substituents and represent key intermediates in the formation of Schiff bases. nih.govniscpr.res.in This suggests that under specific conditions, the amino group of the pyrrolidine in this compound could participate in similar equilibria, forming transient or stable hemiaminal intermediates upon reaction with carbonyl compounds.
Regioselectivity and Diastereoselectivity in Chemical Transformations
The presence of multiple nucleophilic sites in this compound analogs makes regioselectivity a critical aspect of their chemical transformations. The pyrrolidine nitrogen is generally more nucleophilic than the pyrimidine nitrogens, leading to preferential N-alkylation or N-acylation at this position. However, the regioselectivity can be influenced by various factors, including the solvent, the nature of the electrophile, and the presence of protecting groups. Studies on the N-alkylation of 2-pyridones, which also possess an ambident nucleophilic character, have shown that high regioselectivity for N-alkylation can be achieved in aqueous micellar systems. researchgate.net Similar strategies could potentially be applied to control the regioselectivity of reactions involving this compound.
Diastereoselectivity is another important consideration, given the chiral nature of the (2S)-pyrrolidine moiety. In the synthesis of pyrrolidin-2-ones from donor-acceptor cyclopropanes, the reaction proceeds with a full inversion of the absolute configuration at the chiral center, indicative of an SN2-like mechanism. mdpi.com This highlights the potential for stereocontrol in reactions involving the chiral center of the pyrrolidine ring. The synthesis of (2R)-2-methylpyrrolidin-1-yl derivatives of pyrrolo[2,3-d]pyrimidine has demonstrated that the introduction of a substituent on the pyrrolidine ring can significantly influence biological activity, underscoring the importance of diastereoselective synthesis. acs.org
The following table summarizes key findings on regioselectivity and diastereoselectivity in related systems:
| Reaction Type | Substrate Class | Key Findings | Reference(s) |
| N-Alkylation | 2-Pyridones | High regioselectivity for N-alkylation in aqueous micellar solutions. | researchgate.net |
| Ring Opening | Donor-Acceptor Cyclopropanes | SN2-like mechanism with complete inversion of configuration at the chiral center. | mdpi.com |
| Substitution | Pyrrolo[2,3-d]pyrimidines | Introduction of a chiral substituent on the pyrrolidine ring impacts biological potency. | acs.org |
Intramolecular Cyclization Mechanisms
Intramolecular cyclization reactions of this compound analogs can lead to the formation of complex polycyclic structures. These reactions are often triggered by the activation of a functional group on a side chain attached to the pyrrolidine or pyrimidine ring. For example, a photoinduced chloroamination cyclization of allenes bearing a tethered sulfonylamido group has been shown to produce 2-(1-chlorovinyl)pyrrolidines through the formation of a nitrogen-centered radical and subsequent intramolecular cyclization. nih.gov This type of radical cyclization could be a viable strategy for the synthesis of novel fused systems from appropriately substituted this compound derivatives.
Domino reactions involving C-N coupling and hydroamination have been utilized for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from alkynylated uracils and anilines. researchgate.netresearchgate.net This demonstrates a powerful strategy for the construction of fused heterocyclic systems in a single pot, which could be adapted for the intramolecular cyclization of this compound analogs bearing a suitable alkyne or other reactive moiety.
The synthesis of pyrrolidin-2-ones via a 5-endo-trigonal radical cyclization of N-vinyl-2,2-bis(phenylsulfanyl)acetamides further illustrates the utility of radical-mediated intramolecular cyclizations in this class of compounds. rsc.org The success of this cyclization is dependent on the stabilization of the developing α-acylamino radical.
Stability and Degradation Pathways of the Compound Class
The stability of this compound and its analogs is influenced by environmental factors such as light, temperature, and pH. The pyrimidine ring, a component of nucleic acids, is known to undergo photodegradation, particularly in the presence of photosensitizers like riboflavin (B1680620) under UVA or UVB radiation. nih.gov The degradation of pyrimidine bases generally proceeds through reduction, followed by ring opening. researchgate.net For instance, uracil (B121893) is reduced to dihydrouracil, which is then hydrolyzed to β-alanine. researchgate.netnih.gov
The thermal stability of nitrogen-rich heterocyclic compounds has been investigated, with decomposition often occurring above 250 °C. mdpi.comnih.govmdpi.com The decomposition pathways typically involve radical mechanisms, leading to the cleavage of C-N, C-C, and C-O bonds and the release of smaller molecules like ammonia, HCN, and CO2. nih.gov
The following table provides a summary of degradation pathways for related pyrimidine compounds:
| Degradation Type | Compound Class | Key Degradation Products | Influencing Factors | Reference(s) |
| Photodegradation | Purine and Pyrimidine bases | Oxidized and fragmented bases | Riboflavin, UVA/UVB light | nih.gov |
| Reductive Degradation | Pyrimidine nucleotides | β-alanine, CO2, NH3 | Enzymatic pathways | researchgate.net |
| Thermal Decomposition | Nitrogen-rich heterocycles | NH3, HCN, CO2, aromatic amines | High temperatures | nih.govmdpi.com |
Applications in Asymmetric Catalysis
2-[(2S)-Pyrrolidin-2-YL]pyrimidine as an Organocatalyst
The pyrrolidine (B122466) unit is a privileged structure in organocatalysis, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. The attachment of a pyrimidine (B1678525) ring at the C-2 position of the pyrrolidine introduces a hydrogen bond accepting moiety and a sterically defined framework, which can influence the stereochemical outcome of the catalyzed reactions.
Enantioselective Transformations Mediated by the Pyrrolidinyl-Pyrimidine System
Research into pyrimidine-derived prolinamides, which are structurally related to this compound, has demonstrated their efficacy as organocatalysts in enantioselective aldol (B89426) reactions. Specifically, chiral L-prolinamides incorporating a (R,R)- or (S,S)-trans-cyclohexane-1,2-diamine scaffold and a 2-pyrimidinyl unit have been successfully employed. These catalysts have shown high regio-, diastereo-, and enantioselectivities in the intermolecular aldol reaction between ketones and aldehydes, particularly when conducted under solvent-free and aqueous conditions nih.govscirp.org.
For instance, in the reaction between cyclohexanone and p-nitrobenzaldehyde, the use of these pyrimidine-derived prolinamides as organocatalysts resulted in the formation of the corresponding anti-aldol product with high stereoselectivity. The presence of water was found to be crucial for achieving high enantiomeric excess (ee) nih.gov.
Table 1: Enantioselective Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde using Pyrimidine-Derived Prolinamide Catalysts nih.gov
| Catalyst | Additive | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| (R,R)-2a | None | 2:1 | 11 |
| (S,S)-2b | None | 3:1 | 69 |
| (R,R)-2a | Water | 10:1 | 85 |
| (S,S)-2b | Water | 10:1 | 95 |
Reaction conditions: 10 mol% of catalyst, solvent-free, room temperature.
These catalysts have also proven effective in the intramolecular Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, yielding the Wieland-Miescher ketone and its derivatives with good enantioselectivity. A significant advantage of these catalysts is their recoverability and reusability without a significant loss of catalytic activity nih.gov.
Mechanistic Insights into Organocatalytic Cycles
The mechanism of action for the pyrrolidinyl-pyrimidine system in organocatalysis generally follows the enamine catalysis pathway. The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This enamine then attacks a carbonyl acceptor (e.g., an aldehyde), leading to the formation of a new carbon-carbon bond.
Density Functional Theory (DFT) calculations on pyrimidine-derived prolinamides have provided insights into the transition state of the reaction. These studies support a bifunctional role for the organocatalyst. The pyrimidine unit, along with the amide functionalities in the prolinamide derivatives, can participate in hydrogen bonding with the aldehyde substrate. This network of hydrogen bonds helps to orient the substrates in a specific manner, leading to the observed high diastereo- and enantioselectivity nih.gov. The stereochemical outcome is primarily governed by the absolute configuration of the proline stereocenter nih.gov.
Chiral Ligand Design for Metal-Mediated Asymmetric Reactions
The nitrogen atoms in the pyrimidine ring and the pyrrolidine ring of this compound make it a potential bidentate ligand for coordinating with metal centers. The chirality of the pyrrolidine unit can then induce asymmetry in metal-catalyzed reactions.
Coordination Chemistry of Pyrrolidinyl-Pyrimidine Ligands
While extensive studies on the coordination chemistry of the specific this compound are limited in the reviewed literature, the principles of coordination can be inferred from related structures. The pyrimidine ring, similar to pyridine (B92270), can coordinate to metal ions through its nitrogen atoms mdpi.comscribd.com. The pyrrolidine nitrogen can also act as a coordination site.
Studies on a related compound, 2-((4-methyl-5-nitro-6-(pyrrolidine-1-yl)pyrimidine-2-yl)amino)propionic acid, have shown that metal ions can coordinate to the N(3) atom of the pyrimidine ring and the carboxyl group of the amino acid side chain scirp.org. This suggests that in this compound, both the pyrimidine and pyrrolidine nitrogens are available for metal coordination, potentially forming a stable five-membered chelate ring. The exact coordination mode would depend on the metal center, its oxidation state, and the other ligands present in the coordination sphere.
Asymmetric Induction in Transition Metal Catalysis
The application of this compound as a chiral ligand in metal-mediated asymmetric reactions is an area with potential for exploration. While specific examples with this exact ligand are not widely reported in the searched literature, related chiral pyridinyl-pyrrolidine ligands have been used in asymmetric catalysis, for instance, in palladium-catalyzed allylic alkylation reactions. In such cases, the chiral ligand coordinates to the metal center, creating a chiral environment that directs the approach of the nucleophile to one of the enantiotopic faces of the π-allyl intermediate, leading to an enantiomerically enriched product. The stereochemical outcome is influenced by the steric and electronic properties of the ligand.
Catalytic Activity in Specific Organic Reactions
The catalytic utility of the pyrrolidinyl-pyrimidine framework has been demonstrated in aldol reactions. As mentioned previously, pyrimidine-derived prolinamides are effective catalysts for both intermolecular and intramolecular aldol reactions under solvent-free conditions nih.govscirp.org.
The intermolecular reaction between various ketones and aldehydes proceeds with high yields and stereoselectivities. The catalyst can be recovered and reused multiple times without a significant decrease in its performance, which is a crucial aspect for practical applications nih.gov.
Table 2: Performance of (S,S)-2b Catalyst in the Aldol Reaction of Various Ketones and Aldehydes nih.gov
| Ketone | Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Cyclohexanone | p-Nitrobenzaldehyde | 98 | 10:1 | 95 |
| Cyclopentanone | p-Nitrobenzaldehyde | 95 | >20:1 | 98 |
| Acetone | p-Nitrobenzaldehyde | 70 | - | 75 |
| Cyclohexanone | Benzaldehyde | 96 | 5:1 | 90 |
Reaction conditions: 10 mol% of catalyst, 1 mL of water, 10 °C.
In the intramolecular aldol condensation (HPESW reaction), these catalysts have been used for the synthesis of important chiral building blocks like the Wieland-Miescher ketone. The reaction proceeds efficiently at room temperature in the absence of water, and the catalyst can be successfully recovered and reused nih.gov.
Asymmetric Biginelli Reaction Applications
There are no published research findings on the use of this compound as a catalyst in the asymmetric Biginelli reaction.
Reductive Alkylation Strategies
There are no published research findings on the use of this compound as a catalyst in reductive alkylation strategies.
Medicinal Chemistry Research and Molecular Biological Interrogations
Rationale for the 2-[(2S)-Pyrrolidin-2-YL]pyrimidine Scaffold in Drug Discovery
The this compound scaffold and its derivatives, particularly the fused pyrrolo[2,3-d]pyrimidine system, have garnered significant interest in medicinal chemistry. nih.govnih.gov The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a versatile scaffold widely utilized by medicinal chemists to develop compounds for treating human diseases. nih.govresearchgate.net Its prevalence is attributed to several key features that make it an attractive component in drug design. These include the ability to efficiently explore pharmacophore space, the contribution to the molecule's stereochemistry, and increased three-dimensional (3D) coverage due to the non-planar nature of the ring. nih.gov The pyrrolo[2,3-d]pyrimidine nucleus is considered a deaza-isostere of adenine, the core component of ATP, making it a suitable framework for designing ATP-competitive inhibitors for various enzymes, especially kinases. nih.govnih.gov This structural mimicry has led to the development of numerous kinase inhibitors, some of which have been approved for treating inflammatory or myeloproliferative diseases. nih.govnih.gov
A significant advantage of incorporating the saturated pyrrolidine ring into drug candidates is the enhanced exploration of three-dimensional chemical space. nih.gov Unlike flat, aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring provide a non-planar, puckered structure. nih.govnih.gov This inherent three-dimensionality allows for the spatial projection of substituents in precise vectors, enabling more complex and specific interactions with biological targets. researchgate.net This increased 3D coverage is crucial for achieving high affinity and selectivity for protein binding pockets, which are themselves complex 3D environments. nih.gov The ability to move beyond "flatland" chemistry is a key strategy in modern drug discovery to identify novel and potent therapeutic agents. nih.gov
The non-planarity of the pyrrolidine ring gives rise to a phenomenon known as "pseudorotation," where the ring can adopt various puckered conformations (envelope and twist forms). nih.govnih.gov This conformational flexibility can be controlled or "locked" by the strategic placement of substituents. nih.gov The specific conformation adopted by the ring, along with the stereochemistry of its chiral centers, profoundly influences how a molecule interacts with its biological target. nih.govnih.gov Different stereoisomers and the spatial orientation of substituents can result in significantly different biological profiles due to varied binding modes with enantioselective proteins like enzymes and receptors. nih.govnih.gov For instance, studies on peptides containing a 2-pyrrolidinemethanesulfonic acid residue have shown that the pyrrolidine unit can induce specific folded conformations, such as β-turns and α-turns, which are critical for molecular recognition. nih.gov This highlights how the controlled conformation of the pyrrolidine scaffold is a key determinant of its pharmacological efficacy. nih.govnih.gov
Identification of Molecular Targets and Mechanisms of Action
The this compound scaffold is a core component of numerous compounds designed to interact with specific biological targets, primarily protein kinases. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. nih.govnih.gov The structural similarity of the pyrrolo[2,3-d]pyrimidine core to adenine allows these compounds to act as competitive inhibitors in the ATP-binding site of a wide range of kinases. nih.govnih.gov
Extensive research has focused on developing derivatives of the pyrrolo[2,3-d]pyrimidine scaffold as inhibitors of several important protein kinase families.
Janus Kinase (JAK) Inhibition: The Janus kinases (JAKs) are critical in cytokine signaling pathways implicated in inflammatory diseases. acs.org Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent JAK inhibitors. nih.gov By introducing specific substituents, researchers have been able to achieve high selectivity for different JAK isoforms. For example, the introduction of a 4-aryl group onto the pyrrolo[2,3-d]pyrimidine scaffold can modulate the selectivity profile, leading to inhibitors with greater than 100,000-fold selectivity for JAK3 over JAK2. nih.gov In other studies, pyrrolo[2,3-d]pyrimidine-based compounds were designed as dual JAK/HDAC inhibitors, demonstrating potent inhibition of JAK1/2/3 and displaying pro-apoptotic activities in cancer cell lines. nih.gov
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition: Mutations in LRRK2 are associated with an increased risk of Parkinson's disease, making it a key therapeutic target. nih.govclinpractice.ru Pyrrolo[2,3-d]pyrimidine derivatives have been optimized as potent LRRK2 inhibitors. nih.govnih.gov Through structure-guided design, utilizing X-ray crystallography of surrogate kinase domains, researchers have identified highly potent compounds. acs.orgacs.org For example, the (2R)-2-methylpyrrolidin-1-yl derivative 18 was identified as a potent LRRK2 inhibitor with a cKi of 0.7 nM. nih.govacs.org Further optimization led to compounds like 44 and 45 , which demonstrated high potency and selectivity for LRRK2, making them useful as chemical probes for studying LRRK2 biology. nih.govacs.org
Table 1: LRRK2 Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | LRRK2 G2019S cKi (nM) |
| 18 | 0.7 |
| 31 | 3 |
| 32 | 2 |
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle regulation, and their hyperactivation is a hallmark of cancer. nih.govmdpi.com Consequently, CDK4 and CDK6 have become important targets for anticancer drug development. researchgate.netgoogle.com The pyrido[2,3-d]pyrimidin-7-one scaffold, structurally related to pyrrolopyrimidines, forms the basis of approved CDK4/6 inhibitors like Palbociclib and Ribociclib. researchgate.net Novel series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have also been synthesized and investigated as CDK inhibitors. nih.gov Compound 2g from this series not only showed inhibitory activity but also induced apoptosis and cell cycle arrest in pancreatic cancer cells by down-regulating phosphorylated Rb protein. nih.gov Other research has identified pyrrolidone [2,3-d]pyrimidine derivatives that selectively inhibit CDK4/6 with IC₅₀ values in the nanomolar range. mdpi.com
Table 2: CDK4/6 Inhibition Data
| Compound | Target | IC₅₀ (nM) |
| Compound 19 | CDK4/6 | 14 / 6.1 |
| Compound 22 | CDK4/6 | 0.8 / 2.0 |
| Compound 24 | CDK4/6 | 2.2 / 2.5 |
| Compound 30 | CDK4/6 | 20.5 / 52.3 |
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinases are involved in inflammatory responses. While much of the work has focused on imidazole-based inhibitors, scaffold redesign efforts have led to the discovery of pyrido-pyrimidinone-based p38 inhibitors. nih.gov These efforts were inspired by the need for compounds with improved selectivity profiles. nih.gov
TTK (Mps1) Kinase Inhibition: The mitotic checkpoint kinase Mps1/TTK is overexpressed in some aggressive forms of breast cancer, making it a potential therapeutic target. nih.gov Novel small molecules based on a pyrrolopyrimidine scaffold have been designed as Mps1/TTK inhibitors. nih.govconsensus.app Lead compounds from this series demonstrated potent anti-proliferative activity in breast cancer cell lines, with IC₅₀ values ranging from 0.05 to 1.0 µM. nih.govbohrium.com The most promising analog, compound 13 , also inhibited Mps1 kinase enzymatic activity with an IC₅₀ of 0.356 µM and significantly reduced tumor growth in xenograft models. nih.gov
Table 3: TTK/Mps1 Inhibition by Pyrrolopyrimidine Derivatives
| Compound | Target | IC₅₀ (µM) | Anti-proliferative IC₅₀ (µM) |
| Compound 1 | Mps1 Kinase | 0.809 | 0.05 - 1.0 |
| Compound 13 | Mps1 Kinase | 0.356 | 0.05 - 1.0 |
The primary mechanism for the pyrrolo[2,3-d]pyrimidine scaffold is competitive binding at the ATP-binding site of various protein kinases. nih.gov The deazapurine core mimics the adenine base of ATP, allowing it to form key hydrogen bonds with the hinge region of the kinase domain. nih.gov The pyrrolidine ring and other substituents extend into adjacent hydrophobic pockets and solvent-exposed regions, and their specific interactions determine the compound's potency and selectivity for a given kinase. nih.govacs.org For example, X-ray crystallography has shown that a 2-methyl substituent on the pyrrolidine ring of an LRRK2 inhibitor projects toward a specific alanine residue (Ala2016 in LRRK2), contributing to increased potency. nih.govacs.org Beyond kinases, derivatives of the broader 2-aminopyrimidine (B69317) class have been investigated for their binding affinity to other targets, such as adenosine receptors, where specific interactions with asparagine residues are crucial for binding. diva-portal.org
The inhibition of key molecular targets by this compound derivatives translates into a range of cellular effects. A primary outcome of inhibiting kinases involved in cell cycle progression and proliferation, such as CDK4/6 and TTK, is potent anti-proliferative activity against various cancer cell lines. nih.govnih.govmdpi.com For instance, novel pyrrolopyrimidine TTK inhibitors show strong anti-proliferative potential in both basal and luminal breast cancer cell lines. nih.govconsensus.app Furthermore, these compounds can trigger programmed cell death. Mechanistic studies have shown that certain pyrrolo[2,3-d]pyrimidine derivatives induce cell cycle arrest and apoptosis, which is accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a decrease in anti-apoptotic proteins like Bcl-2. nih.govmdpi.com In the context of JAK inhibition, these compounds can diminish the activation of signaling pathways like the JAK-STAT3 pathway, which can be a mechanism of drug resistance in cancer. nih.gov
Other Biological Interactions:
Antimicrobial Activity Studies (in vitro)5.2.3.2. Antiviral Activity Investigations (in vitro)5.2.3.3. Anti-inflammatory Mechanism Research5.2.3.4. Antioxidant Properties and Molecular Pathways5.2.3.5. Anti-fibrosis Activity (in vitro)5.3. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies5.3.1. Elucidation of Key Structural Motifs for Biological Activity
Without any primary or secondary research sources detailing the biological activities or molecular characteristics of this compound, it is not possible to provide an accurate or informative article based on the requested structure. The compound may be a novel or proprietary molecule that has not yet been described in publicly accessible scientific literature. It is also possible that the compound is referenced under a different nomenclature or as part of a larger, undisclosed study.
Therefore, the requested detailed article on the medicinal chemistry and molecular interrogations of this compound cannot be generated at this time. Further information would be required, such as specific study identifiers or alternative names for the compound, to proceed with a comprehensive and accurate scientific summary.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Impact of Stereochemistry and Substituent Orientation on Molecular Efficacy
The three-dimensional arrangement of atoms and functional groups in a molecule is a critical determinant of its biological activity. For molecules containing a pyrrolidine ring, such as this compound, the inherent chirality and non-planar structure allow for precise spatial orientation of substituents, which profoundly influences interactions with biological targets like proteins and enzymes. nih.govmdpi.com The "(2S)" designation in the subject compound indicates a specific enantiomer, which is often essential for desired pharmacological effects, as biological systems are themselves chiral.
The pyrrolidine scaffold's non-planarity, a phenomenon known as "pseudorotation," enables it to adopt various conformations, influencing how it presents its substituents to a binding site. nih.gov The efficacy of pyrrolidine-containing drug candidates can be dramatically altered by subtle changes in stereochemistry or substituent placement. Research on related bioactive pyrrolidines has demonstrated that:
Relative Configuration: The cis or trans arrangement of substituents can be crucial. For example, in certain RORγt agonists, a cis-configuration of two phenyl groups on the pyrrolidine ring was found to be essential for accommodating the rings in a face-to-face stacked arrangement within the receptor's binding pocket. nih.gov
Positional Isomerism: The specific carbon atom on the pyrrolidine ring to which a substituent is attached can lead to significant differences in potency. Transposition of a methyl group from the C3 to the C4 position in one series of compounds resulted in a complete loss of potency. nih.gov
Substituent Location on Aromatic Rings: For derivatives with appended aromatic rings, the substitution pattern (e.g., ortho, meta, para) is also critical. Studies on pyrrolidine sulfonamides showed that meta-substituted derivatives on an attached phenyl ring exhibited improved biological activity, while a para-Fluoro substituent enhanced potency values. nih.gov
These findings underscore the principle that the specific (2S)-stereocenter of this compound is a key feature. Any modification or synthesis of analogues must carefully consider the spatial orientation of functional groups on both the pyrrolidine and pyrimidine (B1678525) rings to achieve or enhance molecular efficacy.
Table 1: Impact of Stereochemical and Substituent Changes on Pyrrolidine Derivatives' Activity
| Feature | Observation | Biological Implication |
|---|---|---|
| Stereochemistry | The (2S)-configuration is a specific enantiomer. | Often leads to selective binding with chiral biological targets, enhancing efficacy and reducing off-target effects. |
| Ring Pucker | The pyrrolidine ring is non-planar and undergoes pseudorotation. | Affects the 3D orientation of substituents, influencing the fit within a protein binding site. |
| Substituent Position | Moving a methyl group from C3 to C4 resulted in loss of potency in a specific agonist. nih.gov | Demonstrates that precise positioning is critical for key molecular interactions. |
| Relative Configuration | A cis-configuration of two phenyl groups was required for activity in a RORγt agonist. nih.gov | Determines the overall shape of the molecule and its ability to adopt a bioactive conformation. |
Analysis of Physicochemical Properties in Biological Context
The journey of a drug molecule from administration to its target is governed by its physicochemical properties. For this compound, key properties such as hydrogen bonding capacity and lipophilicity dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Physicochemical Properties of the Pyrrolidine Moiety and Their Biological Relevance
| Property | Feature of this compound | Biological Significance |
|---|---|---|
| Hydrogen Bonding | Contains N-H donor (pyrrolidine) and N acceptors (pyrimidine). | Crucial for target binding affinity and specificity. Intramolecular hydrogen bonding can modulate membrane permeability. nih.gov |
| Lipophilicity (LogP) | The saturated pyrrolidine ring contributes to the overall LogP value. | Influences solubility, absorption, membrane permeability, and metabolic stability. Must be optimized for drug-likeness. nih.gov |
| Basicity | The secondary amine in the pyrrolidine ring confers basicity. | Affects ionization state at physiological pH, which influences solubility, receptor interaction, and cell penetration. nih.gov |
| Polar Surface Area (PSA) | Contributed by the nitrogen atoms in both rings. | Correlates with passive molecular transport through membranes and is a key predictor of drug absorption. |
Design and Synthesis of Analogues and Derivatives for Targeted Molecular Probes
The this compound core serves as a versatile starting point for the synthesis of more complex heterocyclic systems. By modifying or building upon this scaffold, chemists can develop targeted molecular probes to investigate biological pathways or act as leads for new therapeutic agents.
Exploration of Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. nih.govmdpi.com A common synthetic strategy for this scaffold involves constructing the pyrrole (B145914) ring onto a pre-existing pyrimidine core. benthamdirect.com Aminopyrimidines are frequent starting materials for these syntheses.
Given that this compound possesses a pyrimidine ring, it represents a potential precursor for such derivatives. General synthetic routes that could be adapted include:
Reaction with α-Haloketones: Condensation of an aminopyrimidine with an α-haloketone followed by intramolecular cyclization is a classic method to form the fused pyrrole ring.
Palladium-Catalyzed Coupling: Coupling reactions, such as the Sonogashira coupling of a halogenated pyrimidine with a terminal alkyne, followed by cyclization, provide a versatile route to substituted pyrrolo[2,3-d]pyrimidines.
Cascade Annulation: One-pot reactions involving the cascade annulation of aminouracils (a type of pyrimidine) with other reagents have been developed for the efficient synthesis of this scaffold. nih.gov
These methodologies provide a framework for potentially converting this compound into novel and biologically interesting pyrrolo[2,3-d]pyrimidine derivatives.
Investigation of Pyrazolo[1,5-a]pyrimidine Analogues
Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with a broad range of biological activities, including roles as kinase inhibitors. nih.govnih.gov The investigation of synthetic routes to this scaffold reveals that the most common strategies involve building the pyrimidine ring onto a pre-formed pyrazole. nih.gov
Typical synthetic approaches include:
Condensation with 1,3-Dicarbonyls: The reaction of 5-aminopyrazole derivatives with 1,3-diketones, keto-esters, or their equivalents is the most prevalent method. nih.govsemanticscholar.org The reaction proceeds via a condensation-cyclization sequence to yield the fused bicyclic system.
Reaction with Enaminones: 5-Aminopyrazoles can be reacted with β-enaminones to regioselectively form pyrazolo[1,5-a]pyrimidines. rsc.org
Based on these established synthetic pathways, this compound is not a typical precursor for the pyrazolo[1,5-a]pyrimidine core, as the synthesis initiates from a pyrazole derivative. The exploration of these analogues would therefore proceed from different starting materials rather than by modification of the title compound.
Synthesis of Pyrrolidin-2-yl-substituted Pyridine (B92270) and Tetrazole Derivatives
Attaching the 2-[(2S)-Pyrrolidin-2-YL] moiety to other heterocyclic rings like pyridine and tetrazole is a common strategy to create novel chemical entities with diverse properties.
Pyridine Derivatives: Substituted pyridines are ubiquitous in pharmaceuticals. nih.gov The synthesis of molecules containing both pyrrolidine and pyridine rings can be achieved by coupling a suitable pyrrolidine precursor with a pyridine fragment. For example, the synthesis of the antipsychotic drug Raclopride involves reacting (S)-(1-ethylpyrrolidin-2-yl)methanamine with a substituted benzoic acid, which is then coupled to form a larger molecule that includes the pyridine-like amide structure. mdpi.com This illustrates a general principle where the chiral pyrrolidine fragment is prepared separately and then linked to a pyridine or other aromatic system.
Tetrazole Derivatives: The tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The synthesis of 5-(pyrrolidin-2-yl)tetrazoles is well-established. researchgate.netnih.gov The most common method involves the [3+2] cycloaddition reaction between a nitrile and an azide. nih.gov In this context, a chiral pyrrolidine-2-carbonitrile would serve as the starting material, which reacts with an azide source (like sodium azide) to form the tetrazole ring, yielding the desired 5-(pyrrolidin-2-yl)tetrazole derivative. These chiral derivatives have been successfully utilized as organocatalysts in asymmetric reactions. researchgate.net
Theoretical and Computational Chemistry Approaches
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-[(2S)-Pyrrolidin-2-YL]pyrimidine and its derivatives, docking studies have been crucial in understanding their interactions with various biological targets.
Detailed research has shown that the pyrrolidine (B122466) ring of this compound often engages in key hydrogen bonding interactions with the active site residues of target proteins. For instance, in studies related to dipeptidyl peptidase IV (DPP-IV) inhibitors, the basic nitrogen of the pyrrolidine ring is predicted to form a salt bridge with the carboxylate side chains of glutamate (B1630785) or aspartate residues in the S1 pocket of the enzyme. The pyrimidine (B1678525) ring, on the other hand, typically participates in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine.
Table 1: Predicted Interactions of this compound with a Generic Enzyme Active Site
| Interacting Group of Ligand | Type of Interaction | Interacting Residue of Protein |
| Pyrrolidine Nitrogen | Hydrogen Bond/Salt Bridge | Glutamic Acid/Aspartic Acid |
| Pyrrolidine Ring | Van der Waals Interactions | Hydrophobic Pocket |
| Pyrimidine Ring | π-π Stacking | Tyrosine/Phenylalanine |
Molecular Dynamics Simulations to Understand Binding Modes
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations have been employed to assess the stability of the docked poses of this compound derivatives and to explore the conformational changes that may occur upon binding.
These simulations can reveal the role of water molecules in mediating interactions between the ligand and the protein, and can provide insights into the free energy of binding. For derivatives of this compound, MD simulations have helped to confirm the stability of the key hydrogen bonds and hydrophobic interactions predicted by docking studies. They also allow for the analysis of the flexibility of the ligand and the protein, which can be critical for achieving optimal binding.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. For this compound, DFT calculations can provide information on its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
These calculations are valuable for understanding the reactivity of the molecule and for predicting its metabolic fate. For example, the calculated electrostatic potential can indicate which parts of the molecule are most likely to engage in electrostatic interactions or be susceptible to nucleophilic or electrophilic attack. This information can guide the design of derivatives with improved metabolic stability or enhanced target affinity.
In Silico Screening and Virtual Library Design
The this compound scaffold serves as a core structure for the design of virtual libraries of compounds. In silico screening, also known as virtual screening, involves the use of computational methods to screen these libraries against a biological target to identify potential hits.
This approach allows for the rapid and cost-effective evaluation of a large number of compounds, prioritizing those with the highest predicted affinity for a particular target. Virtual libraries based on the this compound core can be generated by systematically modifying the scaffold with different substituents. These libraries can then be screened using docking and other computational tools to identify promising candidates for synthesis and biological testing.
Pharmacophore Mapping and Molecular Design Principles
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore models for inhibitors based on the this compound scaffold typically include a hydrogen bond acceptor (the pyrimidine ring), a hydrogen bond donor (the pyrrolidine NH group), and hydrophobic features.
These models serve as a guide for the design of new molecules with similar or improved activity. By understanding the key pharmacophoric features, medicinal chemists can rationally design new derivatives of this compound that fit the pharmacophore model and are more likely to be active.
Table 2: Key Pharmacophoric Features of this compound Derivatives
| Pharmacophoric Feature | Corresponding Molecular Moiety |
| Hydrogen Bond Acceptor | Pyrimidine Ring Nitrogens |
| Hydrogen Bond Donor | Pyrrolidine NH Group |
| Hydrophobic Group | Pyrrolidine and Pyrimidine Rings |
| Positive Ionizable Feature | Basic Pyrrolidine Nitrogen |
Prediction of Spectroscopic Properties and Conformational Landscapes
Computational methods can also be used to predict the spectroscopic properties of molecules, such as their NMR and IR spectra. These predictions can be valuable for the characterization of newly synthesized compounds and for confirming their structure.
Furthermore, computational techniques can be used to explore the conformational landscape of this compound and its derivatives. Understanding the preferred conformations of a molecule is crucial for understanding its biological activity, as only certain conformations may be able to bind to the target protein. Conformational analysis can help to identify the low-energy conformations that are most likely to be biologically relevant.
Future Research Directions and Translational Potential Pre Clinical Focus
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
Future synthetic strategies could explore:
Asymmetric Synthesis: Developing novel asymmetric routes to the chiral pyrrolidine (B122466) core will be crucial for accessing enantiomerically pure final compounds. This could involve the use of chiral catalysts or starting from readily available chiral precursors like L-proline.
Catalytic Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, could streamline the synthesis by efficiently connecting the pyrrolidine and pyrimidine (B1678525) moieties.
Flow Chemistry: The implementation of continuous flow technologies could offer significant advantages in terms of safety, scalability, and reproducibility, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents will be a key consideration for developing sustainable synthetic processes. This could include the use of biocatalysis or reactions in aqueous media.
A comparative analysis of potential synthetic improvements is presented in Table 1.
Table 1: Comparison of Synthetic Methodologies for 2-[(2S)-Pyrrolidin-2-YL]pyrimidine Derivatives
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Asymmetric Catalysis | High enantioselectivity, atom economy | Catalyst cost and sensitivity |
| Flow Chemistry | Enhanced safety, scalability, reproducibility | Initial setup cost, potential for clogging |
| Green Chemistry | Reduced environmental impact, safer processes | Catalyst stability, reaction kinetics in green solvents |
Broadening the Scope of Catalytic Applications
The inherent chirality and the presence of nitrogen atoms in this compound make it an attractive candidate as a ligand for asymmetric catalysis or as an organocatalyst itself. Research in this area could significantly expand the utility of this compound beyond its potential biological applications.
Future research in catalytic applications should focus on:
Asymmetric Metal Catalysis: The pyrrolidine and pyrimidine nitrogens can act as bidentate ligands for various transition metals. These metal complexes could be explored as catalysts in a range of asymmetric transformations, including hydrogenations, C-C bond formations, and oxidations.
Organocatalysis: The pyrrolidine moiety is a well-established motif in organocatalysis, particularly in enamine and iminium ion-mediated reactions. The pyrimidine ring could modulate the steric and electronic properties of the catalyst, potentially leading to improved reactivity and selectivity in reactions like Michael additions and aldol (B89426) reactions. rsc.org
Supramolecular Catalysis: The ability of the pyrimidine ring to participate in hydrogen bonding and π-π stacking interactions could be exploited in the design of supramolecular catalysts, where the catalyst-substrate interactions are highly organized and controlled.
Deeper Elucidation of Molecular Mechanisms of Action for Identified Targets
While the specific biological targets of this compound are not yet fully elucidated, the pyrimidine and pyrrolidine scaffolds are present in numerous bioactive molecules. nih.gov Derivatives of pyrrolo[2,3-d]pyrimidine, a related scaffold, have shown inhibitory activity against kinases such as LRRK2 and Aurora kinases. acs.orgnih.gov This suggests that this compound and its analogues may also interact with protein kinases or other enzyme families.
Future research should aim to:
Target Identification and Validation: Employing techniques such as chemical proteomics, affinity chromatography, and computational target prediction to identify the specific molecular targets of this compound.
Biochemical and Cellular Assays: Once potential targets are identified, detailed biochemical and cellular assays will be necessary to confirm the mechanism of action. This includes determining binding affinities, enzyme inhibition kinetics, and the effects on downstream signaling pathways.
Structural Biology: Obtaining co-crystal structures of this compound or its analogues bound to their biological targets will provide invaluable insights into the specific molecular interactions and guide the design of more potent and selective inhibitors.
Strategic Design of Next-Generation Analogues for Optimized Molecular Interactions
Building upon a deeper understanding of the structure-activity relationships (SAR) and molecular mechanisms, the strategic design of next-generation analogues of this compound can lead to compounds with optimized properties.
Key strategies for analogue design include:
Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to design analogues with improved binding affinity and selectivity. This could involve modifying substituents on both the pyrrolidine and pyrimidine rings to exploit specific pockets or interactions within the binding site.
Fragment-Based Drug Design (FBDD): Identifying small molecular fragments that bind to the target protein and then growing or linking them to the this compound scaffold to generate more potent leads.
Introduction of Pharmacophoric Features: Systematically introducing various functional groups to the core scaffold to probe for new interactions and improve pharmacokinetic properties. For instance, adding hydrogen bond donors or acceptors, or modifying lipophilicity.
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance potency, selectivity, or metabolic stability.
The inhibitory activities of related pyrimidine derivatives against various targets provide a starting point for understanding the potential of this class of compounds, as shown in Table 2.
Table 2: Inhibitory Activities of Selected Pyrimidine Derivatives
| Compound Class | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-(Pyridin-2-yl) pyrimidine derivatives | Anti-fibrotic activity | 45.69 - 45.81 | nih.govresearchgate.net |
| Pyrimidine acrylamides | Antioxidant activity (LOX) | 1.1 - 10.7 | tandfonline.com |
This data underscores the potential for pyrimidine-containing compounds to exhibit potent biological activity and provides a rationale for the further investigation of this compound and its derivatives.
Q & A
Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
